6-Chloro-4-(trifluoromethyl)pyridazin-3-amine
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Overview
Description
6-Chloro-4-(trifluoromethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is highly regioselective and offers good functional group compatibility under neutral conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under mild to moderate conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazin-3-amines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its unique chemical structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, particularly those requiring fluorinated compounds for enhanced activity
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad pharmacological activities.
Trifluoromethylpyridine: Another fluorinated compound with significant applications in agrochemicals and pharmaceuticals
Uniqueness: 6-Chloro-4-(trifluoromethyl)pyridazin-3-amine stands out due to its unique combination of a chloro and trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)4(10)12-11-3/h1H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVWDFYUUPIMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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